N-(6-Bromo-2-ethyl-3-pyridinyl)methanesulfonamide
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Overview
Description
N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol This compound features a pyridine ring substituted with a bromine atom at the 6-position, an ethyl group at the 2-position, and a methanesulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide typically involves the reaction of 6-bromo-2-ethylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production of N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom and pyridine ring can participate in various non-covalent interactions, such as π-π stacking and halogen bonding, which contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-2-methylpyridin-3-yl)methanesulfonamide
- N-(6-chloro-2-ethylpyridin-3-yl)methanesulfonamide
- N-(6-bromo-2-ethylpyridin-3-yl)benzenesulfonamide
Uniqueness
N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H11BrN2O2S |
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Molecular Weight |
279.16 g/mol |
IUPAC Name |
N-(6-bromo-2-ethylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-3-6-7(11-14(2,12)13)4-5-8(9)10-6/h4-5,11H,3H2,1-2H3 |
InChI Key |
XVLFYMXKFUBFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)Br)NS(=O)(=O)C |
Origin of Product |
United States |
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